N-甲氧基氧杂-4-亚胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

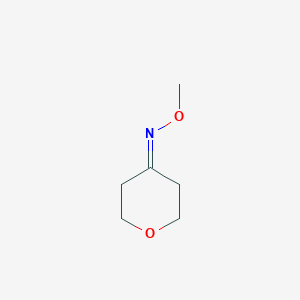

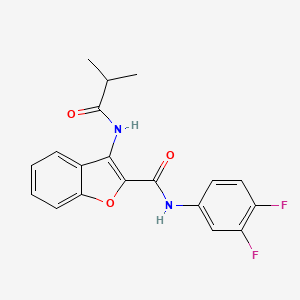

“N-methoxyoxan-4-imine” is a chemical compound with the CAS Number: 216656-70-1 . Its IUPAC name is N-(3,6-dihydro-2H-pyran-4-yl)-O-methylhydroxylamine . The molecular weight of this compound is 129.16 . It is in liquid form .

Synthesis Analysis

The synthesis of imines, such as N-methoxyoxan-4-imine, typically involves the reaction of aldehydes or ketones with primary or secondary amines . This reaction forms imine derivatives, also known as Schiff bases . Water is eliminated in the reaction, which is acid-catalyzed and reversible .Molecular Structure Analysis

The InChI code for N-methoxyoxan-4-imine is 1S/C6H11NO2/c1-8-7-6-2-4-9-5-3-6/h2,7H,3-5H2,1H3 . This code provides a standard way to encode the molecular structure using text.Chemical Reactions Analysis

The reaction of aldehydes and ketones with ammonia or 1º-amines forms imine derivatives . This reaction is acid-catalyzed and reversible . The pH for reactions which form imine compounds must be carefully controlled .Physical And Chemical Properties Analysis

N-methoxyoxan-4-imine is a liquid at room temperature . It has a molecular weight of 129.16 .科学研究应用

过氧化物酶催化的反应

过氧化物酶已被证明可以催化O-脱甲基反应,导致从9-甲氧基椭圆素和N2-甲基-9-甲氧基椭圆鎓乙酸盐等化合物形成醌亚胺衍生物。这种酶促反应直接形成醌亚胺衍生物和甲醇,为这些药物开辟了新的代谢途径,尤其是考虑到涉及的氧化脱甲氧基步骤。此过程呈现米氏动力学,表明在药物代谢和药理活性化合物合成中具有潜在应用 (Meunier & Meunier, 1985).

亚胺的合成和结构分析

亚胺可用作多功能药效团,在药物化学中具有广泛应用。已经合成了新型化合物亚胺,展示了它们在药物开发中的潜力。通过单晶X射线衍射进行的结构分析揭示了它们的正交晶系,并且计算模型表明它们在酶抑制和药物设计中的应用。这突出了亚胺在开发类药物候选物中的治疗潜力 (Tatlidil et al., 2022).

抗癌和光致发光特性

亚胺化合物的合成和表征显示出有希望的抗癌、光致发光和电化学特性。这些发现表明亚胺衍生物在开发具有独特光学特性的新型治疗剂和材料中的潜力。例如,某些亚胺化合物已证明对癌细胞系具有细胞毒性,表明它们在癌症研究和治疗中的用途 (Ceyhan et al., 2015).

亚胺的神经保护作用

氧藤黄素的亚胺衍生物的研究揭示了它们在提供针对氧化应激诱导的细胞死亡的神经保护作用方面的潜力。这表明此类化合物在开发针对以氧化损伤为特征的神经系统疾病的治疗中的应用。这些化合物对血红素加氧酶-1表达的调节和核因子E2相关因子2的激活突出了它们在神经保护中的治疗潜力 (Hur et al., 2013).

作用机制

Target of Action

N-methoxyoxan-4-imine is a type of imine . Imines are known to target the electrophilic carbon atom of aldehydes and ketones . The primary targets of N-methoxyoxan-4-imine are therefore likely to be these carbonyl compounds.

Mode of Action

The mode of action of N-methoxyoxan-4-imine involves its interaction with its targets, the carbonyl compounds. The nitrogen atom in the imine acts as a nucleophile, attacking the electrophilic carbon atom of the carbonyl compounds . This results in the replacement of the C=O double bond with a C=N double bond, forming an iminium .

Biochemical Pathways

The biochemical pathways affected by N-methoxyoxan-4-imine are those involving carbonyl compounds. The transformation of carbonyl compounds to iminiums can have significant downstream effects, altering the course of various biochemical reactions . .

Pharmacokinetics

Its molecular weight of 12916 suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed .

Result of Action

The result of N-methoxyoxan-4-imine’s action is the formation of iminiums from carbonyl compounds . This can have various molecular and cellular effects, depending on the specific carbonyl compounds involved and the context of the biochemical pathways in which they participate .

Action Environment

The action of N-methoxyoxan-4-imine can be influenced by various environmental factors. For instance, the presence of organic solvents can affect the chemistry of imines . Additionally, the compound’s stability and efficacy may be affected by storage and shipping temperatures

安全和危害

未来方向

The field of imine chemistry, including compounds like N-methoxyoxan-4-imine, is a topic of intense research . Future directions include the development of new synthesis strategies, the discovery and structural characterization of stereoselective imine reductase enzymes, and the application of these enzymes in multi-enzyme cascades .

Relevant Papers There are several peer-reviewed papers and technical documents related to N-methoxyoxan-4-imine available for further reading . These papers can provide more detailed information and context about the compound and its applications.

生化分析

Biochemical Properties

N-methoxyoxan-4-imine is an imine, a class of compounds that are formed through the addition of a primary amine to an aldehyde or ketone .

Cellular Effects

For instance, they can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of N-methoxyoxan-4-imine involves its interaction with DNA . As an imine, N-methoxyoxan-4-imine is formed through a reaction that involves the elimination of water, which is acid-catalyzed and reversible . The detailed mechanism of how N-methoxyoxan-4-imine exerts its effects at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression, is yet to be fully understood.

Temporal Effects in Laboratory Settings

For instance, they can influence the stability and degradation of compounds, as well as long-term effects on cellular function

Dosage Effects in Animal Models

For instance, they can influence threshold effects, as well as toxic or adverse effects at high doses

Metabolic Pathways

For instance, they can influence the activities of enzymes or cofactors, as well as effects on metabolic flux or metabolite levels

Transport and Distribution

For instance, they can influence the activities of transporters or binding proteins, as well as effects on localization or accumulation

Subcellular Localization

For instance, they can influence the activities of targeting signals or post-translational modifications that direct compounds to specific compartments or organelles

属性

IUPAC Name |

N-methoxyoxan-4-imine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2/c1-8-7-6-2-4-9-5-3-6/h2-5H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFBDDNAROAGTOQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CON=C1CCOCC1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

129.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-((4-fluorophenyl)thio)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide](/img/structure/B2398188.png)

![4,6-Dimethyl-2-[3-(pyrazol-1-ylmethyl)azetidin-1-yl]pyrimidine](/img/structure/B2398191.png)

![N-(2-chloro-5-(trifluoromethyl)phenyl)-2-(4-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2398193.png)

![N-(1-Cyanocyclohexyl)-2-[4-[(2-methylpyrazol-3-yl)methyl]piperazin-1-yl]acetamide](/img/structure/B2398198.png)

![N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-4-methylbenzamide](/img/structure/B2398199.png)

![2-(4-Butoxyphenyl)-4-(4-(5-chloro-2-methylphenyl)piperazin-1-yl)pyrazolo[1,5-a]pyrazine](/img/structure/B2398204.png)

![N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B2398205.png)

![4-methyl-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]benzenesulfonamide](/img/structure/B2398208.png)

![4-butoxy-N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)benzamide](/img/structure/B2398210.png)